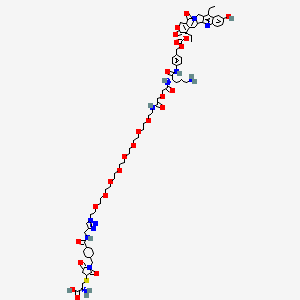
LDC4297
Vue d'ensemble
Description
LDC4297 est un inhibiteur sélectif de la kinase dépendante des cyclines 7 (CDK7), un régulateur clé de la progression du cycle cellulaire et de la transcription. Ce composé appartient à la classe des pyrazolotriazines et a montré un potentiel significatif dans la recherche antivirale et anticancéreuse .
Applications De Recherche Scientifique
LDC4297 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
LDC4297, also known as “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” or “N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine”, is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .
Mode of Action
This compound works by non-covalently blocking ATP binding to CDK7 . This inhibition prevents CDK2 activation during G1 and delays S phase, while inhibition of CDK7 during S/G2 prevents CDK1 activation and mitotic entry .
Biochemical Pathways
CDK7 plays a crucial role in both cell cycle progression and transcription regulation . It phosphorylates RNA polymerase II (Pol II) at active gene promoters, permitting transcription . Inhibition of CDK7 by this compound diminishes both transcription rates and CDK T-loop phosphorylation . This leads to the downregulation of a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .
Pharmacokinetics
It is known that this compound is a small molecule inhibitor that non-covalently blocks atp binding to cdk7 This suggests that it may have good bioavailability and can penetrate cells to reach its target
Result of Action
The inhibition of CDK7 by this compound leads to cell cycle arrest, apoptosis, and repression of transcription . It particularly affects super-enhancer-associated genes in cancer . This results in the suppression of cell proliferation and viability .
Action Environment
The efficacy of this compound can be influenced by the genetic heterogeneity of the cancer cells . For instance, some pancreatic tumor lines displayed significantly higher sensitivity to this compound than others . Furthermore, the expression levels of CDK7, which are often elevated in many types of cancer, can also influence the compound’s action
Analyse Biochimique
Biochemical Properties
LDC4297 interacts with CDK7, a key enzyme in the cell cycle and transcription processes . It binds reversibly to the ATP-binding site of CDK7 . This interaction inhibits the kinase activity of CDK7, affecting both cell cycle progression and transcription initiation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It diminishes both transcription rates and CDK T-loop phosphorylation . In human pancreatic tumor lines, some displayed significantly higher sensitivity to this compound than others . It also downregulates a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of CDK7, inhibiting its kinase activity . This inhibition affects the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation . It also affects the T-loop phosphorylation of cell cycle CDKs, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cells. For example, it was observed that the downregulation of certain cell cycle control genes correlated well with observed viability differences in different cell lines over time .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a CDK7 inhibitor, it is likely that it interacts with the metabolic pathways associated with cell cycle progression and transcription .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its role as a CDK7 inhibitor, it is likely that it localizes to the areas of the cell where CDK7 is active, such as the nucleus where transcription occurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
LDC4297 est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrazolotriazine. La synthèse implique généralement la formation du noyau pyrazolotriazine, suivie d'une fonctionnalisation pour introduire des substituants spécifiques qui améliorent son activité inhibitrice contre la CDK7 .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle ne soient pas largement publiées, la synthèse de this compound en laboratoire implique des techniques de synthèse organique standard, y compris l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées .
Analyse Des Réactions Chimiques
Types de réactions
LDC4297 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés pour améliorer son activité biologique. Il ne subit généralement pas de réactions d'oxydation ou de réduction dans le cadre de sa voie de synthèse principale .
Réactifs et conditions courantes
La synthèse de this compound implique l'utilisation de réactifs tels que des précurseurs de pyrazolotriazine, des solvants organiques et des catalyseurs. Les conditions réactionnelles comprennent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .
Principaux produits formés
Le principal produit formé par la synthèse de this compound est le dérivé final de pyrazolotriazine avec une haute sélectivité et une forte puissance contre la CDK7. Les sous-produits sont généralement minimes et sont éliminés par des procédés de purification .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique:
Médecine: Enquête sur son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Industrie: Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la CDK7 pour le traitement du cancer et des infections virales
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la CDK7, une kinase impliquée dans la phosphorylation de l'ARN polymérase II et d'autres kinases dépendantes des cyclines. Cette inhibition perturbe le cycle cellulaire et les processus de transcription, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . De plus, this compound interfère avec la réplication des virus en ciblant les facteurs cellulaires régulés par la CDK7 .
Comparaison Avec Des Composés Similaires
LDC4297 est unique parmi les inhibiteurs de la CDK7 en raison de sa haute sélectivité et de sa puissance. Les composés similaires incluent:
ICEC0942 (CT7001): Un autre inhibiteur sélectif de la CDK7 avec une activité anticancéreuse potentielle.
SY-1365: Un inhibiteur de la CDK7 en essais cliniques pour le traitement du cancer.
SY-5609: Un autre inhibiteur de la CDK7 en cours d'investigation pour son potentiel thérapeutique.
LY-3405105: Un inhibiteur de la CDK7 avec des résultats précliniques prometteurs.
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs structures chimiques et leurs activités biologiques spécifiques, mettant en évidence les propriétés uniques de this compound .
Propriétés
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRZENCFIIHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


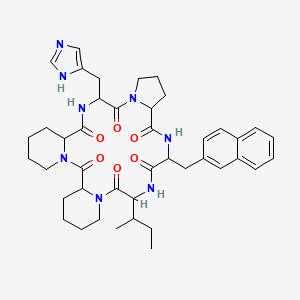
![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B608419.png)

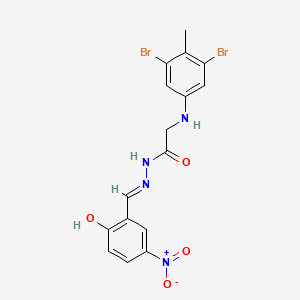
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)
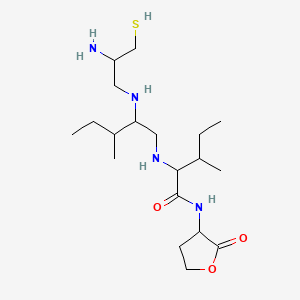
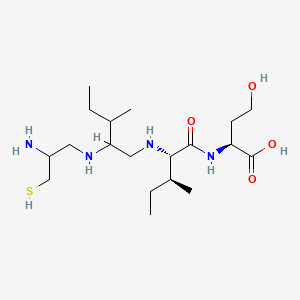
![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
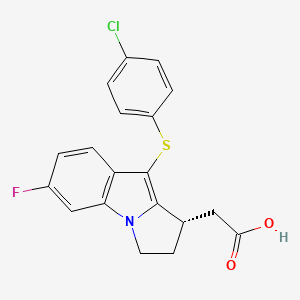
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-ethylsulfanyl-1,2-dihydropyridine-3-carboxylate](/img/structure/B608435.png)
